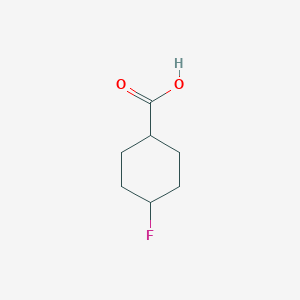

trans-4-Fluorocyclohexanecarboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMDEBKXOXPBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-41-3 | |

| Record name | 4-fluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-4-Fluorocyclohexanecarboxylic Acid physical properties

An In-depth Technical Guide to the Physical Properties of trans-4-Fluorocyclohexanecarboxylic Acid

Introduction

This compound (CAS No. 174771-54-1) is a fluorinated derivative of cyclohexanecarboxylic acid.[1] The presence of a fluorine atom in the trans position on the cyclohexane ring imparts unique electronic properties and conformational rigidity to the molecule. These characteristics make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a detailed overview of the key physical properties of this compound, along with standardized experimental protocols for their determination.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁FO₂ | [1][2][3] |

| Molecular Weight | 146.16 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 85°C | [1] |

| Solubility | Slightly soluble in water. Good solubility in organic solvents such as ethanol, methanol, and dichloromethane. | [1] |

| CAS Number | 174771-54-1 | [1][3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology (Capillary Method):

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2°C per minute, and the temperature is observed.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, dichloromethane).

-

Add 1 mL of each solvent to the corresponding test tube.

-

Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

-

Agitate the tubes vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

For a more quantitative assessment, continue adding small, known quantities of the solute until saturation is reached.

Acidity Measurement (pH of Aqueous Solution)

Objective: To determine the acidity of an aqueous solution of the compound.

Methodology:

-

Prepare a saturated or a known concentration solution of this compound in deionized water.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Immerse the pH electrode in the prepared solution.

-

Allow the reading to stabilize and record the pH value.

-

Alternatively, for a qualitative measurement, dip a strip of pH indicator paper into the solution and compare the resulting color to the provided chart.[4][5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C-O stretch (~1300 cm⁻¹), and the C-F stretch (~1100-1000 cm⁻¹).[6]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of this compound.

Caption: Workflow for Physical Characterization.

References

- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]

- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-(1r,4r)-4-fluorocyclohexane-1-carboxylic acid 97% | CAS: 174771-54-1 | AChemBlock [achemblock.com]

- 4. employees.oneonta.edu [employees.oneonta.edu]

- 5. scribd.com [scribd.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid (CAS: 174771-54-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-Fluorocyclohexanecarboxylic Acid, a fluorinated cycloalkane carboxylic acid of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the cyclohexane ring imparts unique physicochemical properties that can enhance the pharmacological profile of bioactive molecules. This document details the chemical and physical properties, outlines a general synthetic approach, and discusses its application as a key building block in the synthesis of complex molecular architectures, including Janus kinase (JAK) inhibitors. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The presence of the fluorine atom influences its polarity and hydrogen bonding capabilities, rendering it slightly soluble in water but well-soluble in organic solvents like ethanol, methanol, and dichloromethane.[1] Its structural rigidity and the electronic effects of the fluorine atom make it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 174771-54-1 | [1] |

| Molecular Formula | C₇H₁₁FO₂ | [1] |

| Molecular Weight | 146.16 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 85°C | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, dichloromethane | [1] |

| IUPAC Name | trans-4-fluorocyclohexane-1-carboxylic acid | [2] |

| Synonyms | 4-Fluorocyclohexane-1-carboxylic acid, trans-4-Fluorocyclohexanoic Acid | [1][2] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

| Predicted spectrum available from Human Metabolome Database |

Note: The Human Metabolome Database provides a predicted ¹H NMR spectrum which can be used as a reference.[3]

Synthesis

A general and common synthetic route to this compound involves the fluorination of a cyclohexanecarboxylic acid derivative.[1] While a specific detailed protocol for this exact molecule is not publicly available, a representative protocol for a similar transformation, the hydrogenation of a substituted benzoic acid to a cyclohexanecarboxylic acid, is described below. This illustrates the general principles that could be adapted for the synthesis of the title compound.

General Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid

This protocol describes the synthesis of trans-4-aminocyclohexanecarboxylic acid, a structurally related compound, and is provided as an illustrative example of a potential synthetic strategy.

Reaction Scheme:

Figure 1: Synthesis of trans-4-aminocyclohexanecarboxylic acid.

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C)

-

10% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonia (NH₃)

-

Citric acid

-

Acetone

-

Water

-

Celite

Procedure:

-

In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL).[4]

-

Stir the mixture at 100°C under a hydrogen pressure of 15 bar for 20 hours.[4]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5/5/1, v/v/v) and ninhydrin as a staining agent.[4]

-

After completion, filter the catalyst through Celite and wash with a mixture of acetone/water (4/1, v/v).[5]

-

Evaporate the acetone under reduced pressure.[5]

-

Extract the aqueous layer (pH=9) three times with DCM.[5]

-

Acidify the aqueous solution to pH 4 with citric acid and extract five times with DCM.[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of pharmacologically active compounds. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design.[1]

Role in Janus Kinase (JAK) Inhibitors

Derivatives of trans-4-aminocyclohexanecarboxylic acid, a close structural analog, are utilized in the synthesis of Janus kinase inhibitors.[4] While a specific protocol starting from the title compound is not available, the general synthetic workflow for JAK inhibitors often involves the coupling of a heterocyclic core with a substituted cyclohexane moiety.

Figure 2: General workflow for JAK inhibitor synthesis.

This generalized workflow highlights the role of this compound as a key component in constructing the final drug candidate. The carboxylic acid functionality allows for straightforward amide bond formation with a suitable amino-functionalized heterocyclic core.

Potential in Antiviral Drug Synthesis

Fluorinated nucleoside analogs are a well-established class of antiviral agents.[6] The incorporation of fluorine can enhance the metabolic stability and biological activity of these compounds. While specific examples utilizing this compound in antiviral synthesis are not detailed in the available literature, its structural features make it an attractive scaffold for the development of novel carbocyclic nucleoside analogs.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fluorine atom, offer significant potential for the development of novel therapeutics with improved pharmacological profiles. Further research into its synthesis and applications is warranted to fully exploit its potential in the creation of next-generation pharmaceuticals.

References

- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]

- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246426) [hmdb.ca]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930) [hmdb.ca]

- 6. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-4-Fluorocyclohexanecarboxylic Acid molecular weight

An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid

Introduction

This compound is a fluorinated cycloalkane derivative that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a fluorine atom imparts unique stereoelectronic properties, making it a subject of interest for researchers and drug development professionals.[1] The trans configuration of the fluorine atom and the carboxylic acid group provides steric stability to the molecule.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 146.16 g/mol | [2][3] |

| Molecular Formula | C₇H₁₁FO₂ | [1][2][3] |

| CAS Number | 174771-54-1 | [1][3] |

| Melting Point | ~85 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |

| MDL Number | MFCD27977929 | [1][3] |

Synthesis and Reactivity

Synthetic Protocol

The synthesis of this compound can be achieved through various methods, including the fluorination of corresponding cyclohexanecarboxylic acid derivatives. A general synthetic approach involves the hydrogenation of a substituted benzoic acid followed by stereoselective fluorination.

Example Protocol: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid (a related derivative)

A one-pot process for a related compound, trans-4-aminocyclohexanecarboxylic acid, involves the hydrogenation of p-aminobenzoic acid.[4][5][6]

-

Reaction Setup : In an autoclave, mix p-aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C) catalyst, and a 10% aqueous solution of sodium hydroxide (NaOH).[4][5][6]

-

Hydrogenation : Stir the mixture at 100°C under a hydrogen pressure of 15 bar.[4][5][6]

-

Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC).[4][5]

-

Work-up : Once the reaction is complete, the catalyst is filtered off. The cis/trans mixture of the product can then be separated by methods such as selective crystallization or esterification.[5]

Chemical Reactivity

The carboxylic acid functionality of this compound allows it to undergo typical reactions such as:

-

Esterification : Reaction with alcohols in the presence of an acid catalyst to form esters.[1]

-

Amide Formation : Reaction with amines, often activated by coupling agents, to form amides.[1]

The fluorine atom enhances the molecule's stability and can influence the reactivity and binding properties of the final compounds.[1]

Applications in Drug Development

The rigid structure and the electronic effects of the fluorine atom make this compound a useful intermediate in medicinal chemistry.[1] Fluorinated molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles compared to their non-fluorinated analogs.[1] This makes it a valuable component in the synthesis of novel therapeutic agents, including anti-inflammatory and antiviral drugs.[1]

Caption: Synthetic pathways from this compound.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][7] When handling this compound, it is important to use personal protective equipment, including gloves, protective clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area.[7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

References

- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]

- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-(1r,4r)-4-fluorocyclohexane-1-carboxylic acid 97% | CAS: 174771-54-1 | AChemBlock [achemblock.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to trans-4-Fluorocyclohexanecarboxylic Acid, a valuable building block in pharmaceutical and agrochemical research. The presence of a fluorine atom can impart unique properties to bioactive molecules, including enhanced metabolic stability, binding affinity, and lipophilicity.[1] This document details the key synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two main strategies:

-

Catalytic Hydrogenation of a Substituted Benzene Ring: This is the most common and direct approach, starting from readily available 4-fluorobenzoic acid. The primary challenge lies in controlling the stereochemistry of the resulting cyclohexane ring to favor the desired trans isomer.

-

Fluorination of a Cyclohexane Precursor: This method involves the introduction of the fluorine atom onto a pre-existing cyclohexanecarboxylic acid scaffold. The stereochemical outcome is dependent on the nature of the starting material and the fluorinating agent.

Route 1: Catalytic Hydrogenation of 4-Fluorobenzoic Acid

This method is arguably the most straightforward approach, utilizing the inexpensive and commercially available 4-fluorobenzoic acid as the starting material. The core of this synthesis is the reduction of the aromatic ring to a cyclohexane ring using a heterogeneous catalyst under a hydrogen atmosphere.

Reaction Pathway

The catalytic hydrogenation of 4-fluorobenzoic acid typically yields a mixture of cis- and this compound. The trans isomer is generally the thermodynamically more stable product. Reaction conditions can be optimized to maximize the formation of the trans isomer.

References

In-Depth Technical Guide: Solubility Profile of trans-4-Fluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-Fluorocyclohexanecarboxylic Acid, a key building block in pharmaceutical and materials science applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for its precise determination. The guide is intended to equip researchers with the foundational knowledge and practical methodology required to effectively work with this compound.

Introduction

This compound (CAS No. 174771-54-1) is a fluorinated cycloalkane carboxylic acid. The presence of the fluorine atom at the 4-position of the cyclohexane ring imparts unique physicochemical properties, including altered polarity and metabolic stability, making it a valuable synthon in the development of novel therapeutics and advanced materials. An understanding of its solubility is critical for a range of applications, including reaction condition optimization, formulation development, and bioavailability assessment.

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Water | Slightly Soluble[1] |

| Ethanol | Good Solubility[1] |

| Methanol | Good Solubility[1] |

| Dichloromethane | Good Solubility[1] |

Note: "Slightly Soluble" and "Good Solubility" are qualitative terms and should be quantitatively determined for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., deionized water, ethanol, methanol, dichloromethane) of appropriate purity (e.g., HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Vials with screw caps and PTFE septa

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid aspirating solid particles, the pipette tip should be positioned well above the solid phase.

-

Immediately dilute the withdrawn sample with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Data of trans-4-Fluorocyclohexanecarboxylic Acid: A Technical Guide

Introduction

trans-4-Fluorocyclohexanecarboxylic Acid (CAS No: 174771-54-1) is a fluorinated cyclohexane derivative.[1] Its structure, featuring a fluorine atom and a carboxylic acid group in a trans configuration on a cyclohexane ring, imparts specific properties that are of interest in pharmaceutical and materials science research.[1] This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for data acquisition. It is important to note that publicly available, experimentally determined spectra for this specific compound are scarce; therefore, the data presented herein are predicted based on established principles of spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | -COOH |

| ~4.6 | Doublet of Triplets | 1H | H-4 (CHF) |

| ~2.4 | Multiplet | 1H | H-1 (CHCOOH) |

| ~2.2 - 2.0 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |

| ~1.8 - 1.6 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=O (Carboxylic Acid) |

| ~88 (doublet, ¹JCF ≈ 170 Hz) | C-4 (CHF) |

| ~42 | C-1 (CHCOOH) |

| ~30 (doublet, ²JCF ≈ 20 Hz) | C-3, C-5 |

| ~28 | C-2, C-6 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -180 | Multiplet |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 2950 - 2850 | Medium-Strong | C-H stretch (Cyclohexane) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1250 | Medium | C-O stretch |

| ~1050 | Medium | C-F stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 146.07 | [M]⁺ (Molecular Ion) |

| 129 | [M-OH]⁺ |

| 101 | [M-COOH]⁺ |

| 81 | [C₆H₉]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the sample. Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if the solvent does not provide a reference signal.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum and reference it to the TMS signal at 0.00 ppm or the solvent signal.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. An external standard such as CFCl₃ may be used for referencing (δ = 0.0 ppm).

-

Proton decoupling may be applied to simplify the spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample (or KBr pellet) in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for carboxylic acids.

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) can be effective, while positive ion mode ([M+H]⁺) is also common.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Data Interpretation Logic.

References

An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Fluorocyclohexanecarboxylic acid is a fluorinated cycloalkane derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the cyclohexane ring imparts unique stereoelectronic properties, influencing the molecule's conformation, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the development of antagonists for cell adhesion molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of Very Late Antigen-4 (VLA-4) antagonists.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the electronegative fluorine atom can affect its polarity and hydrogen bonding capabilities.[1] It exhibits slight solubility in water but is readily soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1]

| Property | Value | Reference |

| CAS Number | 174771-54-1 | [1] |

| Molecular Formula | C₇H₁₁FO₂ | [2] |

| Molecular Weight | 146.16 g/mol | [2] |

| Melting Point | Approximately 85°C | [1] |

| Appearance | White crystalline solid | [1] |

| IUPAC Name | trans-4-fluorocyclohexane-1-carboxylic acid | [2] |

| XLogP3-AA | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis and Experimental Protocols

While the initial discovery and first synthesis of this compound are not extensively documented in a single seminal publication, its preparation generally follows established methods for the fluorination of cycloalkanes. One of the common synthetic strategies involves the fluorination of cyclohexanecarboxylic acid derivatives.[1] Below is a generalized experimental protocol based on analogous syntheses of similar fluorinated and non-fluorinated cyclohexanecarboxylic acids.

General Synthesis Workflow

Caption: A potential synthetic pathway to this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of similar trans-4-substituted cyclohexanecarboxylic acids, such as the hydroxy and amino analogues, and represents a plausible route to the fluoro derivative.[3][4][5]

Step 1: Preparation of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid [3]

-

In a high-pressure reactor, add p-hydroxybenzoic acid, a suitable catalyst (e.g., 5% Ruthenium on Carbon), and a solvent (e.g., water).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen (e.g., 1-3 MPa) and heat to a temperature between 80-150°C.

-

Maintain the reaction under stirring for a specified time until the consumption of hydrogen ceases.

-

After cooling and depressurizing the reactor, filter the catalyst.

-

Evaporate the solvent to obtain a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization to trans-4-Hydroxycyclohexanecarboxylic Acid [3]

-

Dissolve the mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid in a suitable solvent.

-

Add a catalytic amount of a strong base, such as sodium alkoxide.

-

Heat the mixture to reflux to induce isomerization of the cis- to the trans-isomer.

-

Monitor the reaction by a suitable analytical method (e.g., GC-MS or NMR) until the desired trans:cis ratio is achieved.

-

Cool the reaction mixture and neutralize with an acid.

-

Isolate the crude trans-4-hydroxycyclohexanecarboxylic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to obtain the pure trans-isomer.

Step 3: Fluorination to this compound Note: This step is a generalized procedure for deoxofluorination.

-

Protect the carboxylic acid functionality of trans-4-hydroxycyclohexanecarboxylic acid as an ester (e.g., methyl or ethyl ester) using standard esterification methods.

-

Dissolve the resulting ester in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting fluoro-ester by column chromatography.

-

Hydrolyze the ester group using standard conditions (e.g., aqueous lithium hydroxide followed by acidic workup) to yield this compound.

Quantitative Data (Analogous Reactions)

| Reaction Step | Starting Material | Product | Catalyst/Reagent | Conditions | Yield | Reference |

| Hydrogenation & Isomerization | p-Aminobenzoic acid | trans-4-Aminocyclohexanecarboxylic acid derivative | 5% Ru/C, NaOH | 100°C, 15 bar H₂ | 47% overall after protection and esterification | [4][5] |

| Isomerization | cis/trans-4-Hydroxycyclohexanecarboxylic acid | trans-4-Hydroxycyclohexanecarboxylic acid | Sodium alkoxide | Reflux | >90% trans isomer | [3] |

Application in Drug Discovery: VLA-4 Antagonists

The primary application of this compound in drug discovery is as a key structural component in the design of Very Late Antigen-4 (VLA-4) antagonists.[6][7] VLA-4, also known as integrin α₄β₁, is a cell surface receptor that plays a crucial role in cell adhesion and migration.[1] It is expressed on the surface of various leukocytes, including T and B cells, monocytes, and eosinophils.[1]

The VLA-4 Signaling Pathway in Inflammation

VLA-4 mediates the adhesion of leukocytes to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).[8] This interaction is a critical step in the inflammatory cascade, allowing immune cells to extravasate from the bloodstream into tissues at sites of inflammation.[8] The signaling pathway initiated by VLA-4 engagement contributes to the pathogenesis of various inflammatory and autoimmune diseases, including multiple sclerosis, asthma, and rheumatoid arthritis.[1][9]

Caption: Role of VLA-4 in inflammation and the mechanism of VLA-4 antagonists.

Derivatives of this compound have been incorporated into small molecule VLA-4 antagonists to improve their pharmacokinetic properties.[6] The rigid cyclohexane ring serves as a scaffold to correctly orient the pharmacophoric groups required for binding to VLA-4, while the fluorine atom can enhance metabolic stability and binding affinity. Several potent and orally bioavailable VLA-4 antagonists incorporating this moiety have been developed and have shown efficacy in preclinical models of inflammatory diseases.[6][7] For instance, a derivative of this compound exhibited an IC₅₀ of 2.8 nM for VLA-4 and favorable pharmacokinetic properties in rats.[6]

Conclusion

This compound is a key building block in modern medicinal chemistry, particularly for the development of VLA-4 antagonists. Its synthesis, while not straightforward, can be achieved through multi-step sequences involving catalytic hydrogenation, isomerization, and fluorination. The unique properties conferred by the fluorinated cyclohexane scaffold have enabled the development of potent and orally active drug candidates for the treatment of a range of inflammatory and autoimmune disorders. Further research into more efficient and stereoselective synthetic routes will undoubtedly expand the utility of this valuable compound in drug discovery.

References

- 1. VLA-4 - Wikipedia [en.wikipedia.org]

- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of trans-4-[1-[[7-fluoro-2-(1-methyl-3-indolyl)-6-benzoxazolyl]acetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Upregulated expression and function of VLA-4 fibronectin receptors on human activated T cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Fluorocyclohexanecarboxylic acid is a fluorinated cycloalkane derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the cyclohexane ring imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to target proteins, and improved pharmacokinetic profiles of parent molecules.[1] Its rigid trans-conformation provides a well-defined three-dimensional structure, making it a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, spectroscopic data, synthesis, and its notable application in the development of Very Late Antigen-4 (VLA-4) antagonists.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] The presence of the highly electronegative fluorine atom influences its polarity and hydrogen bonding capabilities. It exhibits slight solubility in water but is readily soluble in organic solvents such as methanol and ethanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁FO₂ | [2] |

| Molecular Weight | 146.16 g/mol | [2] |

| Melting Point | Approximately 85 °C | [1] |

| Boiling Point | No data available | |

| pKa | No experimental data available. Predicted values may vary. | |

| Appearance | White crystalline solid | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol | [1] |

| CAS Number | 174771-54-1 | [2] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.6 - 4.8 | dm | 1H | H-4 (axial) |

| 2.3 - 2.4 | tt | 1H | H-1 (axial) |

| 1.9 - 2.1 | m | 4H | H-2, H-6 (equatorial & axial) |

| 1.5 - 1.7 | m | 4H | H-3, H-5 (equatorial & axial) |

Note: Predicted data from the Human Metabolome Database.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~180 | C=O (Carboxylic acid) |

| 88 - 90 (d, ¹JCF ≈ 170 Hz) | C-4 |

| ~45 | C-1 |

| 30 - 35 (d, ²JCF ≈ 20 Hz) | C-3, C-5 |

| 25 - 30 | C-2, C-6 |

Note: Chemical shifts are estimated based on typical values for fluorocyclohexanes and cyclohexanecarboxylic acids. The carbon attached to fluorine will appear as a doublet due to coupling.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2940, ~2860 | Medium-Strong | C-H stretch (Cyclohexane) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1050 - 1150 | Strong | C-F stretch |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 146 | [M]⁺ (Molecular ion) |

| 126 | [M - HF]⁺ |

| 101 | [M - COOH]⁺ |

| 81 | [C₆H₉]⁺ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a suitable precursor, such as a hydroxy- or keto-substituted cyclohexanecarboxylic acid derivative. Below is a plausible experimental protocol based on known fluorination reactions of similar substrates.

Reaction Scheme:

References

An In-depth Technical Guide to Fluorinated Cyclohexane Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the plethora of fluorinated motifs, fluorinated cyclohexanes have emerged as particularly powerful tools for optimizing the pharmacological profiles of drug candidates. The introduction of one or more fluorine atoms onto a cyclohexane ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity for its biological target. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated cyclohexane derivatives in drug discovery, with a focus on quantitative data and detailed experimental methodologies.

The Impact of Fluorination on Physicochemical Properties

Fluorination can significantly alter a compound's lipophilicity (LogP) and acidity/basicity (pKa), which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The strong electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups.[2]

Table 1: Comparison of pKa Values for Carboxylic Acids [1]

| Compound | pKa |

| Cyclohexanecarboxylic acid | 4.90 |

| cis-4-Fluorocyclohexanecarboxylic acid | 4.81 |

| 4,4-Difluorocyclohexanecarboxylic acid | 4.35 |

Table 2: Impact of Fluorination on Lipophilicity (LogP)

| Compound | LogP | Notes |

| Cyclohexane | ~3.44 | Reference |

| Fluorocyclohexane | ~2.8 | Fluorination generally decreases lipophilicity.[3] |

| gem-Difluorination | Can increase or decrease | The effect depends on the position of the fluorine atoms and the overall molecular structure.[4][5] |

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic half-life of a drug can be significantly increased.[1][6][7] Studies have shown that gem-difluorination, in particular, can either not affect or slightly improve the metabolic stability of derivatives.[4]

Conformational Control and Binding Affinity

The introduction of fluorine can have a substantial impact on the conformational preferences of the cyclohexane ring.[1][8] This is due to a complex interplay of steric and electronic effects, including hyperconjugation and electrostatic interactions.[9][10][11][12] For instance, contrary to the general principle that larger substituents favor the equatorial position, fluorine can exhibit a preference for the axial orientation in certain contexts.[8] This conformational control can pre-organize a molecule for optimal binding to its biological target, thereby enhancing its potency and selectivity.[1] The electronegativity of fluorine can also lead to more favorable interactions with the target protein.[1]

Experimental Protocols

General Synthetic Workflow

The synthesis of fluorinated cyclohexane derivatives often involves specialized fluorinating reagents and careful control of reaction conditions. A general workflow for their synthesis and characterization is outlined below.

Protocol 1: Synthesis of a Fluorinated Cyclohexane Derivative via Epoxide Ring Opening

This protocol describes a common method for introducing fluorine into a cyclohexane ring.[13][14]

-

Epoxidation: A solution of the starting cyclohexene derivative in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent (e.g., m-chloroperoxybenzoic acid) at 0 °C to room temperature to form the corresponding epoxide.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate solution) to remove excess oxidizing agent and acidic byproducts. The organic layer is dried and the solvent is removed under reduced pressure.

-

Fluorination: The crude epoxide is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere. A fluorinating agent, such as Deoxofluor or XtalFluor-E (typically 2-4 equivalents), is added.[13]

-

Reaction Progression: The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC.

-

Aqueous Workup: The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final fluorinated cyclohexane derivative are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Determination of LogP by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[1]

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare a mixture of n-octanol and water, and saturate each phase with the other by vigorous shaking, followed by separation.

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a flask.

-

Equilibration: The flask is shaken for a sufficient time to allow for the equilibrium of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Case Study: FDA-Approved Drugs

The therapeutic relevance of fluorinated cyclohexane motifs is highlighted by their presence in several FDA-approved drugs.[1]

-

Maraviroc: An anti-HIV agent that contains a 4,4-difluorocyclohexane moiety. This group is crucial for its binding affinity and metabolic stability.[1] Maraviroc is a CCR5 receptor antagonist, preventing the entry of the HIV virus into host cells.[1]

-

Ivosidenib: An anticancer drug for treating acute myeloid leukemia. It features a fluorinated cyclohexane ring that contributes to its pharmacological profile.

-

Belzutifan: Used for the treatment of von Hippel-Lindau disease-associated tumors, this drug also incorporates a fluorinated cyclohexane derivative.

Mechanism of Action: Maraviroc

The following diagram illustrates the mechanism of action of Maraviroc.

Conclusion

Fluorinated cyclohexane derivatives are invaluable building blocks in modern drug discovery.[1] Their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity makes them a highly attractive tool for medicinal chemists.[1][2] The strategic introduction of fluorine can lead to significant improvements in the overall profile of a drug candidate. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the vast potential of fluorinated cyclohexanes in their drug design and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. real.mtak.hu [real.mtak.hu]

- 14. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the cyclohexane ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key component in the design of novel pharmaceuticals and functional materials.[1] The trans stereochemistry provides a rigid and well-defined conformation that is often crucial for specific molecular interactions.[1] This document outlines a detailed two-step protocol for the synthesis of this compound, beginning with the preparation of the precursor, cis-4-hydroxycyclohexanecarboxylic acid, followed by a stereospecific deoxofluorination.

Physicochemical Properties and Safety Data

The key properties and safety information for the final product are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁FO₂ | [2] |

| Molecular Weight | 146.16 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~85 °C | [1] |

| CAS Number | 174771-54-1 | [1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane | [1] |

| Hazard Statement | GHS Classification | Reference |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Experimental Protocols

The synthesis is a two-step process. First, a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid is synthesized via hydrogenation, from which the cis isomer is isolated. Second, the cis-hydroxy acid undergoes deoxofluorination with inversion of stereochemistry to yield the final trans-fluoro product.

Step 1: Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol is adapted from procedures for the hydrogenation of p-hydroxybenzoic acid.[3]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |

| p-Hydroxybenzoic Acid | 138.12 | 13.81 | 0.10 | 1.0 |

| 5% Ru/C Catalyst | - | 1.4 | - | - |

| Water (Solvent) | 18.02 | 150 mL | - | - |

| Sodium Hydroxide | 40.00 | 4.0 | 0.10 | 1.0 |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |

Procedure:

-

A high-pressure reactor is charged with p-hydroxybenzoic acid (13.81 g, 0.10 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (1.4 g), and water (150 mL).

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 2 MPa.

-

The reaction mixture is heated to 120 °C and stirred vigorously for 8-10 hours, maintaining the hydrogen pressure.

-

After cooling to room temperature, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.

-

The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. The cis isomer can be preferentially isolated from the trans isomer by fractional crystallization, as the trans isomer is generally less soluble in water.

-

Cool the filtrate to 0-5 °C and allow the trans isomer to crystallize. Filter to remove the solid trans product.

-

The filtrate, enriched in the cis isomer, is acidified with concentrated HCl to pH 2-3 and extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude cis-4-hydroxycyclohexanecarboxylic acid, which can be further purified by recrystallization.

Step 2: Synthesis of this compound

This protocol utilizes a deoxofluorination reaction which typically proceeds with inversion of stereochemistry, converting the cis-alcohol to the desired trans-fluoride.[4] The use of Deoxo-Fluor is recommended as a more thermally stable alternative to DAST.[5][6][7]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |

| cis-4-Hydroxycyclohexanecarboxylic Acid | 144.17 | 7.21 | 0.05 | 1.0 |

| Deoxo-Fluor | 221.22 | 12.17 | 0.055 | 1.1 |

| Dichloromethane (DCM, dry) | 84.93 | 200 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |

Procedure:

-

In a fume hood, a solution of cis-4-hydroxycyclohexanecarboxylic acid (7.21 g, 0.05 mol) in dry dichloromethane (100 mL) is prepared in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

Deoxo-Fluor (12.17 g, 0.055 mol) dissolved in dry DCM (100 mL) is added dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The mixture is stirred for 1 hour until gas evolution ceases. The layers are separated in a separatory funnel.

-

The aqueous layer is extracted with DCM (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: ~12.0 (br s, 1H, COOH), ~4.6 (dm, 1H, J ≈ 48 Hz, CHF), ~2.4 (m, 1H, CHCOOH), ~2.2-1.6 (m, 8H, CH₂). |

| ¹³C NMR | (CDCl₃, 100 MHz) δ: ~182 (COOH), ~88 (d, J ≈ 170 Hz, CF), ~42 (d, J ≈ 20 Hz, CCOOH), ~30 (d, J ≈ 20 Hz, CH₂ adjacent to CF), ~28 (CH₂). |

| ¹⁹F NMR | (CDCl₃, 376 MHz) δ: A multiplet is expected in the range of -170 to -190 ppm. |

| IR (KBr) | ν (cm⁻¹): ~2930 (br, O-H stretch), ~1700 (s, C=O stretch), ~1070 (s, C-F stretch). |

| MS (ESI) | m/z: 145.06 [M-H]⁻. |

Visualizations

Synthesis Pathway

Experimental Workflow

References

- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]

- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 4. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 7. Deoxofluor - Enamine [enamine.net]

Application Notes and Protocols for the Purification of trans-4-Fluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry and purity of this intermediate are critical for the desired activity and safety profile of the final product. This document provides detailed protocols for the purification of this compound, focusing on methods to remove impurities such as the cis-isomer, unreacted starting materials, and byproducts. The protocols are designed to be adaptable to various laboratory settings and scales.

Purification Strategies

The primary methods for the purification of this compound, a solid at room temperature, are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For mixtures containing the cis-isomer, recrystallization is often an effective technique to isolate the more thermodynamically stable trans-isomer.

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. For substituted cyclohexanecarboxylic acids, solvents such as petroleum ether and mixtures of water and methanol have been shown to be effective for obtaining high-purity trans-isomers.[1]

Flash Column Chromatography

For complex mixtures or when recrystallization is ineffective, flash column chromatography offers a higher resolution separation. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)

This protocol is suitable for purifying this compound from impurities, including its cis-isomer.

Materials:

-

Crude this compound

-

Methanol (ACS grade or higher)

-

Deionized water

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Cold bath (ice-water mixture)

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol to the flask, just enough to wet the solid.

-

Heating: Gently heat the mixture while stirring. Continue to add methanol portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of methanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Inducing Crystallization: While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (the point of saturation). If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in a cold bath for at least one hour.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the final product. Method optimization may be required.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of a known high-purity sample of this compound in the mobile phase.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Data Presentation

The following table provides an illustrative summary of expected results from the purification process. Researchers should populate this table with their own experimental data.

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Key Observations |

| Recrystallization (Methanol/Water) | 90 (contains 8% cis-isomer) | >99 | 75 | Formation of white crystalline solid. |

| Flash Chromatography | 85 | >99.5 | 60 | Effective for removing multiple impurities. |

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the purification and analysis of this compound.

Logical Relationship of Purification Steps

Caption: Diagram showing the logical progression and principles of purification by recrystallization.

References

Application Notes and Protocols: trans-4-Fluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and representative reactions of trans-4-Fluorocyclohexanecarboxylic Acid, a key building block in pharmaceutical and materials science research. The inclusion of a fluorine atom imparts unique properties, such as increased metabolic stability and altered acidity, making it a valuable component in the design of novel bioactive molecules.[1]

Physical and Chemical Properties

This compound is a white crystalline solid. The presence of the fluorine atom influences its polarity and hydrogen bonding capabilities, affecting its solubility and reactivity.[1]

| Property | Value | Reference |

| CAS Number | 174771-54-1 | [1] |

| Molecular Formula | C₇H₁₁FO₂ | [1] |

| Molecular Weight | 146.16 g/mol | [1] |

| Melting Point | ~85 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available p-hydroxybenzoic acid. The first step involves the catalytic hydrogenation of p-hydroxybenzoic acid to yield trans-4-hydroxycyclohexanecarboxylic acid. The second step is the deoxofluorination of the hydroxyl group to afford the final product.

Step 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol is adapted from a patented industrial method for the large-scale production of trans-4-hydroxycyclohexanecarboxylic acid.[2]

Reaction Scheme:

Experimental Protocol:

-

Hydrogenation:

-

To a high-pressure reactor, add p-hydroxybenzoic acid (100 g, 0.72 mol), 5% ruthenium on carbon (Ru/C) catalyst (5 g), and a 10% aqueous solution of sodium hydroxide (1 L).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 15 bar.

-

Heat the mixture to 100°C with vigorous stirring.

-

Maintain these conditions for 20-28 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

After cooling to room temperature, carefully vent the reactor and filter the catalyst. The resulting solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

-

-

Isomerization and Isolation:

-

To the filtrate containing the mixture of isomers, add a sodium alkoxide (e.g., sodium methoxide) solution.

-

Heat the mixture to reflux to induce isomerization of the cis-isomer to the more stable trans-isomer. A trans content of over 90% can be achieved.[2]

-

After cooling, acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a mixture of petroleum ether and ethyl acetate to yield pure trans-4-hydroxycyclohexanecarboxylic acid.

-

Quantitative Data:

| Parameter | Value |

| Substrate | p-Hydroxybenzoic Acid |

| Catalyst | 5% Ru/C |

| Solvent | 10% aq. NaOH |

| Hydrogen Pressure | 15 bar |

| Temperature | 100 °C |

| Reaction Time | 20-28 h |

| Isomerization Catalyst | Sodium Alkoxide |

| Final Product | trans-4-Hydroxycyclohexanecarboxylic Acid |

| Purity (post-isomerization) | >90% trans |

Step 2: Fluorination of trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol is a representative procedure for the deoxofluorination of an alcohol using diethylaminosulfur trifluoride (DAST), a common fluorinating agent.

Reaction Scheme:

Experimental Protocol:

-

To a solution of trans-4-hydroxycyclohexanecarboxylic acid (10 g, 69.4 mmol) in anhydrous dichloromethane (100 mL) at -78°C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.1 eq, 76.3 mmol) dropwise.

-

Stir the reaction mixture at -78°C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value |

| Substrate | trans-4-Hydroxycyclohexanecarboxylic Acid |

| Reagent | Diethylaminosulfur Trifluoride (DAST) |

| Solvent | Dichloromethane |

| Temperature | -78 °C to room temperature |

| Reaction Time | Overnight |

| Purification | Flash Column Chromatography |

Reactions of this compound

The carboxylic acid moiety of this compound can undergo various transformations, including esterification and amide bond formation.

Amide Bond Formation

This protocol describes a general method for amide bond formation using a coupling agent, exemplified by the reaction with benzylamine.

Reaction Scheme:

Experimental Protocol:

-

Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq), followed by benzylamine (1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired amide.

Quantitative Data for Amide Coupling:

| Reagent | Equivalents |

| This compound | 1.0 |

| Benzylamine | 1.1 |

| EDC·HCl | 1.2 |

| HOBt | 1.2 |

| DIPEA | 2.5 |

| Solvent | Anhydrous DCM or DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 h |

Diagrams

References

Applications of trans-4-Fluorocyclohexanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in modern medicinal chemistry, primarily utilized as a saturated, non-aromatic bioisostere for the phenyl ring. Its unique conformational properties and the electronic effects of the fluorine atom offer several advantages in drug design, including improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic profiles. The rigid trans-cyclohexyl scaffold allows for precise spatial orientation of substituents, while the fluorine atom can influence pKa, lipophilicity, and conformation, and can serve as a useful probe for studying ligand-receptor interactions. This document provides an overview of its applications, quantitative data for representative compounds, detailed experimental protocols, and illustrates a key signaling pathway where derivatives of this scaffold have shown therapeutic potential.

Key Applications

The trans-4-fluorocyclohexylcarboxylic acid motif has been successfully incorporated into a variety of bioactive molecules, targeting a range of therapeutic areas. Its primary role is to replace a phenyl ring to improve drug-like properties. Notable applications include:

-